1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid

Description

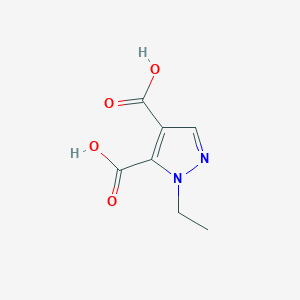

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2-ethylpyrazole-3,4-dicarboxylic acid |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

WUMKCPYCNFGACW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines, followed by oxidation. This method is known for its regioselectivity and high yields . Another method involves the use of transition-metal catalysts and photoredox reactions, which offer mild conditions and broad substrate scope . Industrial production methods often utilize cost-effective and eco-friendly catalysts such as Amberlyst-70 .

Chemical Reactions Analysis

Decarboxylation Reactions

The compound undergoes thermal decarboxylation under controlled conditions. For example:

-

Conditions : Heating at 180–200°C under inert atmosphere.

-

Products : Loss of both carboxylic groups generates 1-ethyl-1H-pyrazole.

Mechanistic Insight : Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by resonance within the pyrazole ring.

Esterification

The carboxylic acid groups react with alcohols to form esters, enhancing solubility for further synthetic applications:

Amide Formation

Reaction with amines or substituted thiadiazoles produces bioactive amide derivatives:

Salt Formation

Reaction with inorganic bases produces water-soluble salts:

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Reagent : Hydrazine hydrate.

-

Conditions : Acetic acid, 120°C, 4 h.

-

Product : 1-Ethyl-pyrazolo[3,4-d]pyridazine-4,5-dione.

-

Yield : 68%.

Functional Group Interconversion

The carboxylic acid groups can be reduced or halogenated:

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH₄ in THF | 1-Ethyl-1H-pyrazole-4,5-dimethanol | |

| Chlorination | SOCl₂ + DMF catalyst | 1-Ethyl-1H-pyrazole-4,5-dicarbonyl chloride |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Byproducts |

|---|---|---|---|

| Decarboxylation | 1.0 | 95–110 | CO₂ |

| Esterification | 0.8 | 70–85 | H₂O |

| Amide Formation | 0.6 | 90–105 | DCU (dicyclohexylurea) |

Scientific Research Applications

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may induce apoptosis in cancer cells by activating p27 levels and preventing wound healing . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid can be compared with other similar compounds in the pyrazole family, such as:

1-Phenyl-1H-pyrazole-4-carboxylic acid: Known for its use in medicinal chemistry and its ability to form coordination complexes.

3,5-Pyrazole dicarboxylic acid: Exhibits similar chemical reactivity but differs in its substitution pattern and biological activities.

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used as a reagent in the synthesis of various bioactive compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid (EPDCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EPDCA, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EPDCA is a derivative of pyrazole, characterized by the presence of two carboxylic acid groups at the 4 and 5 positions of the pyrazole ring. Its molecular formula is , and it possesses significant polar character due to the carboxylic acid functionalities, which may influence its solubility and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of EPDCA. Research indicates that pyrazole derivatives, including EPDCA, exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that EPDCA significantly inhibited the proliferation of melanoma and cervical cancer cells in vitro, showcasing its potential as an anticancer agent .

2. Antimicrobial Properties

EPDCA has also been evaluated for its antimicrobial activity. A study reported that certain pyrazole derivatives displayed promising antibacterial effects against resistant strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways . However, specific data on EPDCA's antimicrobial efficacy remains limited.

3. Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes, and their inhibition can have therapeutic implications in treating conditions like glaucoma and cancer. EPDCA's structural similarities to known CA inhibitors suggest it may possess inhibitory activity against specific isoforms of carbonic anhydrase . Further research is needed to quantify this activity.

Synthesis and Derivatives

The synthesis of EPDCA can be achieved through various methods involving the carboxylation of pyrazole derivatives. For example, one approach involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium, yielding high yields of dicarboxylic acids . This synthetic versatility allows for the exploration of different derivatives that may enhance biological activity.

Case Study 1: Anticancer Activity

In a controlled study assessing the antiproliferative effects of EPDCA on cancer cell lines, researchers treated melanoma cells with varying concentrations of EPDCA. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A separate investigation evaluated the antimicrobial efficacy of EPDCA against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, with minimum inhibitory concentrations (MICs) indicating potential for development into a therapeutic agent against bacterial infections .

Comparative Analysis

The following table summarizes key findings related to the biological activities of EPDCA compared to other pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.